1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Physicochemical profiling Lipophilicity Drug design

Regioisomeric ambiguity in fluoropyridine building blocks can derail SAR campaigns and PK optimization. This compound delivers the precise 3-fluoro-2-pyridinyl isomer-where fluorine's inductive withdrawal and resonance donation create a unique push-pull electronic motif absent in 5-fluoro or 2-fluoro analogs. - Enables scaffold-hopping for ALK/c-Met kinase programs with differentiated selectivity. - The N,N-dimethylamine handle supports rapid library derivatization; ¹⁹F NMR-active fluorine allows real-time reaction monitoring without isotopic labeling. - Gram-scale availability at ≥97% purity with short lead times supports just-in-time hit-to-lead ordering.

Molecular Formula C12H18FN3
Molecular Weight 223.29 g/mol
CAS No. 1779127-68-2
Cat. No. B1408014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine
CAS1779127-68-2
Molecular FormulaC12H18FN3
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C=CC=N2)F
InChIInChI=1S/C12H18FN3/c1-15(2)10-5-8-16(9-6-10)12-11(13)4-3-7-14-12/h3-4,7,10H,5-6,8-9H2,1-2H3
InChIKeyBJIHBZYFHSJTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoropyridinyl Piperidine: Overview & Sourcing


1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine (CAS 1779127-68-2) is a fluorinated heterocyclic building block comprising a 3‑fluoropyridin‑2‑yl moiety linked to an N,N‑dimethylpiperidin‑4‑amine scaffold. With molecular formula C₁₂H₁₈FN₃ and a molecular weight of 223.29 g·mol⁻¹, it is supplied by multiple vendors at purities typically ≥97% . The compound belongs to a class of pyridyl‑piperidine derivatives that have been patented as Wnt pathway inhibitors and as kinase inhibitor intermediates [1]. The specific 3‑fluoro‑2‑pyridinyl substitution pattern distinguishes it from regioisomeric analogs, potentially altering electronic character, target engagement, and metabolic stability.

Regioisomerically distinct 3‑fluoro‑2‑pyridinyl scaffold
Fluorine substitution pattern for electronic and metabolic modulation
Multi‑vendor high‑purity building block for medicinal chemistry
Supports Wnt pathway inhibitor and kinase inhibitor research programs

Why This Fluoropyridine Cannot Be Replaced


Fluorine position on the pyridine ring critically governs electronic distribution, hydrogen‑bonding capability, and susceptibility to oxidative metabolism [1]. The 3‑fluoro‑2‑pyridinyl isomer places the electronegative fluorine adjacent to the piperidine‑linked nitrogen, simultaneously withdrawing electron density via inductive effect and donating via resonance, a push‑pull motif absent in the 5‑fluoro‑3‑pyridinyl or 2‑fluoro‑4‑pyridinyl regioisomers. This positional difference can translate into orders‑of‑magnitude shifts in target affinity, CYP450 stability, and pharmacokinetic half‑life, making simple interchange of analogs scientifically invalid without explicit comparative data.

Positional Isomerism
3‑Fluoro‑2‑pyridinyl placement creates a unique push‑pull electronic motif; regioisomeric analogs may not replicate target affinity or CYP stability profiles.
pKa and Permeability Shift
The 3‑fluoro substitution depresses pyridine pKa relative to non‑fluorinated or differently substituted analogs, potentially altering passive permeability and CNS penetration characteristics.
Supply Chain Mismatch
Other pyridyl‑piperidine regioisomers may have limited commercial availability or longer custom synthesis lead times, impacting iterative SAR cycles.

Differentiation Evidence for This Scaffold


Regioisomeric Lipophilicity Shift

The target compound exhibits a calculated octanol‑water partition coefficient (cLogP) approximately 0.3 units lower than its 5‑fluoro‑3‑pyridinyl regioisomer (CAS 1774896‑70‑6), owing to the electron‑withdrawing fluorine adjacent to the pyridine nitrogen, which increases aqueous solvation of the heterocycle [1]. The less lipophilic nature of the 3‑fluoro‑2‑pyridinyl isomer may improve oral absorption and reduce phospholipidosis risk relative to the 5‑fluoro‑3‑pyridinyl comparator.

Lipophilicity
Class-level inference
cLogP ≈ 1.8 vs. 2.1 (Δ ≈ −0.3)
Reported lower lipophilicity may support developability screening
Data to verify; predicted values only
Physicochemical profiling Lipophilicity Drug design

pKa Shift and Permeability Impact

The N,N‑dimethylamino substituent of the piperidine ring has a calculated pKa ~9.2 in both the target compound and its 5‑fluoro‑3‑pyridinyl analog. However, the pyridine nitrogen pKa is depressed by approximately 0.8 units in the 3‑fluoro‑2‑pyridinyl isomer relative to the non‑fluorinated pyridin‑2‑yl parent (calculated pKa ~3.1 vs. ~3.9), reducing the fraction of cationic species at physiological pH and potentially improving passive membrane permeability .

Pyridine pKa
Data to verify
pKa (pyridine N) ≈ 3.1 vs. 3.9 (Δ ≈ −0.8)
Lower pKa may reduce cationic fraction, supporting permeability context
Predicted values; experimental confirmation needed
Ionization constant Drug‑likeness Solubility

Metabolic Stability Enhancement

The 3‑fluoro substituent on the pyridine ring blocks the primary site of CYP450‑mediated aromatic oxidation, a major clearance pathway for non‑fluorinated pyridyl‑piperidines. In a class‑matched series of related pyridyl‑piperidine Wnt inhibitors, introduction of a fluorine atom at the 3‑position of the pyridine increased human liver microsome (HLM) half‑life from <30 min to >120 min [1]. Although direct data for the target compound are unavailable, the structural analogy strongly supports a comparable metabolic stabilization effect.

Metabolic Stability
Cross-study comparable
Predicted t½ > 120 min vs. 4‑fold extension)
Supports metabolic stability screening context; no direct target data
HLM prediction by structural analogy
Metabolic stability Fluorine effect CYP450

Commercial Availability & Purity

The target compound is readily available from multiple vendors at 97–98% purity (HPLC), with catalog lead times of 1–2 weeks for gram quantities . In contrast, the 2‑fluoro‑4‑pyridinyl regioisomer (CAS 1564968‑20‑2) shows limited commercial availability and often requires custom synthesis with 6–8 week lead times. The compound is also offered under ISO 9001‑certified quality systems, ensuring lot‑to‑lot consistency suitable for SAR campaigns .

Availability
Supporting evidence
97–98% purity; ≤2‑week delivery vs. 6–8 weeks
Multi‑vendor supply supports SAR campaign continuity
Vendor survey data; verify lot consistency
Procurement readiness Purity Supply chain

Key Application Scenarios


Wnt Inhibitor Lead Optimization

The 3‑fluoro‑2‑pyridinyl motif is present in multiple clinical‑stage Wnt inhibitors. Utilizing the target compound as a central scaffold enables systematic exploration of substitution vectors while maintaining the metabolically stabilized fluoropyridine core. Its commercial availability at gram scale and high purity supports rapid analogue generation and structure‑activity relationship (SAR) expansion [1].

Fragment-Based & DEL Synthesis

The N,N‑dimethylamine handle provides a ready conjugation point for library synthesis. The fluorine atom serves as a ¹⁹F NMR probe, allowing quantitative monitoring of reaction progress and binding events without isotopic labeling. The short supply lead time facilitates just‑in‑time ordering for hit‑to‑lead campaigns [2].

Kinase Inhibitor Scaffold Hopping

Class‑level MeSH annotations link the pyridyl‑piperidine scaffold to ALK and c‑Met kinase inhibition. The 3‑fluoro‑2‑pyridinyl isomer, with its distinct electronic and steric profile compared to other regioisomers, offers a differentiated starting point for scaffold‑hopping exercises aimed at improving selectivity and overcoming resistance mutations [3].

CNS Drug Property Optimization

The reduced cLogP and lower pyridine pKa of the 3‑fluoro‑2‑pyridinyl compound relative to non‑fluorinated or regioisomeric analogs support CNS penetration optimization. The compound is suitable for design of brain‑penetrant candidates where lipophilicity and basicity must be tightly controlled [4].

Application
Selection Property
Validation Focus
Wnt pathway inhibitor SAR
3‑fluoro‑2‑pyridinyl regioisomer for metabolic stability tuning
Target engagement and permeability profiles
Fragment‑based / DEL synthesis
N,N‑dimethylamine conjugation handle; 19F NMR probe
Reaction monitoring and binding event detection
Kinase inhibitor scaffold hopping
Differentiated electronic/steric profile vs. regioisomers
Selectivity and resistance‑mutation profiling
CNS penetration optimization
Lower cLogP and pKa relative to analogs
CNS MPO desirability and brain‑to‑plasma ratio
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